molecular formula C12H18BrNO B13300101 4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol

4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol

Cat. No.: B13300101
M. Wt: 272.18 g/mol
InChI Key: UJQXHXXJUUWDQN-UHFFFAOYSA-N
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Description

4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C12H18BrNO It is a brominated derivative of butanol and contains an amino group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol typically involves the reaction of 2-bromophenyl ethylamine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-one, while reduction may produce 4-{[1-(2-Bromophenyl)ethyl]amino}butane.

Scientific Research Applications

4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol
  • 4-{[1-(4-Bromophenyl)ethyl]amino}butan-2-ol

Uniqueness

4-{[1-(2-Bromophenyl)ethyl]amino}butan-2-ol is unique due to its specific substitution pattern and the presence of both a bromine atom and an amino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

4-[1-(2-bromophenyl)ethylamino]butan-2-ol

InChI

InChI=1S/C12H18BrNO/c1-9(15)7-8-14-10(2)11-5-3-4-6-12(11)13/h3-6,9-10,14-15H,7-8H2,1-2H3

InChI Key

UJQXHXXJUUWDQN-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C)C1=CC=CC=C1Br)O

Origin of Product

United States

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